Mass Shift and Isotopic Purity: Enabling Unambiguous MS Differentiation from Non-Deuterated Zuclopenthixol
Zuclopenthixol-d4 Succinate Salt provides a nominal mass increase of +4 Da compared to unlabeled zuclopenthixol (MW 400.96 → 404.99 for the free base), which is sufficient for baseline mass spectrometric resolution in triple quadrupole instruments . Supplier specifications report chemical purity ≥98% by HPLC and isotopic enrichment >95% for the d4 label, minimizing the 'M+0' contribution from unlabeled species that would otherwise artificially inflate measured analyte concentrations . This contrasts with lower-grade deuterated standards (<90% isotopic purity) or non-deuterated structural analogs (e.g., chlorprothixene, MW 400.97), which either introduce significant cross-talk or exhibit retention time shifts of >0.1 min that compromise co-elution-based matrix effect correction [1].
| Evidence Dimension | Mass shift vs. unlabeled analyte |
|---|---|
| Target Compound Data | Free base MW: 404.99 Da (succinate salt MW: 523.08 g/mol) |
| Comparator Or Baseline | Unlabeled zuclopenthixol free base MW: 400.96 Da |
| Quantified Difference | +4.03 Da (Δm/z sufficient for MS resolution) |
| Conditions | LC-MS/MS analysis; ESI+ mode; MRM transitions |
Why This Matters
A minimum +3 Da mass shift is recommended to avoid isotopic overlap with the analyte's natural abundance [M+2] and [M+4] peaks, ensuring accurate quantification in complex biological matrices.
- [1] Davison AS, Milan AM, Dutton JJ. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Ann Clin Biochem. 2013;50(Pt 3):274-276. View Source
